
6-Bromo-4-nitro-3-(trifluoromethoxy)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-nitro-3-(trifluoromethoxy)pyridin-2-amine is a heterocyclic compound that contains bromine, nitro, and trifluoromethoxy functional groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-nitro-3-(trifluoromethoxy)pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3-(trifluoromethoxy)pyridine, followed by nitration and subsequent amination. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help in achieving consistent quality and reducing production costs .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-nitro-3-(trifluoromethoxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-bromo-3-(trifluoromethoxy)pyridin-2-amine, while substitution of the bromine atom can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
6-Bromo-4-nitro-3-(trifluoromethoxy)pyridin-2-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Bromo-4-nitro-3-(trifluoromethoxy)pyridin-2-amine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, while the nitro and bromine groups can modulate its reactivity and stability . The exact pathways involved depend on the specific application and the nature of the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-nitro-4-(trifluoromethoxy)aniline: Similar structure but with an aniline group instead of a pyridine ring.
6-Bromo-3-(trifluoromethoxy)pyridin-2-amine: Lacks the nitro group, which can affect its reactivity and applications.
6-Bromo-4-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde: Contains an aldehyde group, which can introduce different chemical properties and reactivity.
Uniqueness
6-Bromo-4-nitro-3-(trifluoromethoxy)pyridin-2-amine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, while the nitro and bromine groups provide sites for further functionalization.
Propriétés
Formule moléculaire |
C6H3BrF3N3O3 |
|---|---|
Poids moléculaire |
302.01 g/mol |
Nom IUPAC |
6-bromo-4-nitro-3-(trifluoromethoxy)pyridin-2-amine |
InChI |
InChI=1S/C6H3BrF3N3O3/c7-3-1-2(13(14)15)4(5(11)12-3)16-6(8,9)10/h1H,(H2,11,12) |
Clé InChI |
CPBHLTRSXBADLF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(N=C1Br)N)OC(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




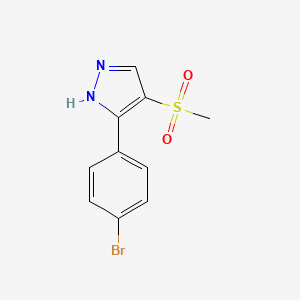
![Benzo[d]thiazol-7-ylmethanamine](/img/structure/B11780012.png)
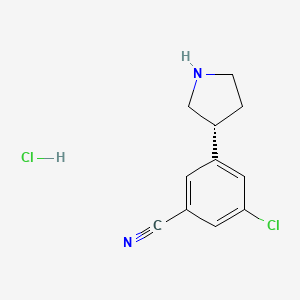
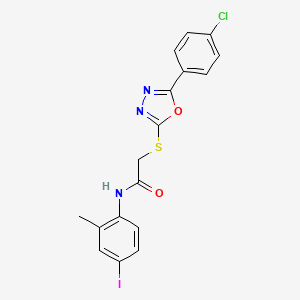


![2-Chlorobenzo[d]oxazol-6-amine](/img/structure/B11780033.png)
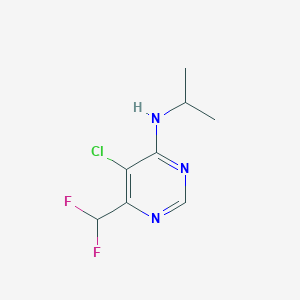
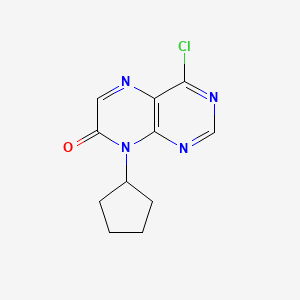
![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B11780052.png)
![3-Iodoimidazo[1,2-b]pyridazin-6-amine](/img/structure/B11780053.png)
![3-(3,5-Difluorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780054.png)
